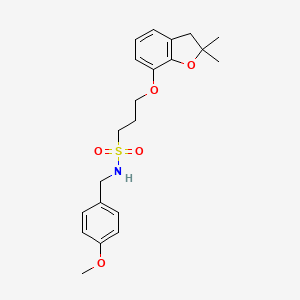

3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-methoxybenzyl)propane-1-sulfonamide

Description

Properties

IUPAC Name |

3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(4-methoxyphenyl)methyl]propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO5S/c1-21(2)14-17-6-4-7-19(20(17)27-21)26-12-5-13-28(23,24)22-15-16-8-10-18(25-3)11-9-16/h4,6-11,22H,5,12-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMDBMUYIUMAPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)NCC3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-methoxybenzyl)propane-1-sulfonamide is a sulfonamide derivative featuring a unique benzofuran moiety. This structural configuration contributes to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory properties. This article reviews the biological activity of this compound, highlighting key studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 357.46 g/mol. The compound's structure includes a sulfonamide group linked to a benzofuran derivative, which is known for its diverse biological activities.

| Property | Details |

|---|---|

| Molecular Formula | C18H25N1O4S |

| Molecular Weight | 357.46 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The sulfonamide group is known to inhibit specific enzymes, while the benzofuran moiety may modulate receptor interactions.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune regulation and cancer progression. Inhibition of IDO can enhance anti-tumor immunity and improve the efficacy of cancer treatments .

- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which can protect cells from oxidative stress and contribute to their anti-inflammatory effects .

- Tubulin Polymerization Inhibition : Some derivatives of benzofuran compounds have been shown to inhibit tubulin polymerization, suggesting potential use as antitumor agents by disrupting mitotic processes .

Biological Activities

Research has highlighted various biological activities associated with this compound:

Anticancer Activity

Studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, dihydrobenzofuran derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The mechanism often involves disrupting mitosis by inhibiting tubulin polymerization .

Anti-inflammatory Effects

The sulfonamide group is associated with anti-inflammatory activity. Compounds in this class have been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Dihydrobenzofuran Lignans : A series of dihydrobenzofuran lignans were synthesized and evaluated for anticancer activity against a panel of human tumor cell lines. The results indicated that these compounds exhibited significant cytotoxicity, particularly against leukemia and breast cancer cell lines .

- Antioxidant Studies : Research on benzofuran derivatives has demonstrated their ability to scavenge free radicals and protect against oxidative damage in cellular models .

- Enzyme Targeting : Specific studies have shown that certain benzofuran derivatives can effectively inhibit IDO, leading to enhanced immune responses in tumor microenvironments .

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- 4-Methoxybenzyl group: An aromatic substituent with a methoxy (-OCH₃) electron-donating group, influencing electronic properties and solubility.

Comparative Analysis with Structurally Related Sulfonamides

Substituent Complexity and Rigidity

- Target Compound : The dihydrobenzofuran moiety introduces steric hindrance and conformational rigidity, which may enhance target binding specificity compared to simpler aryl systems.

- N-(4-Methoxyphenyl)benzenesulfonamide () : Features a single benzene ring attached to the sulfonamide group, lacking the bicyclic structure. This simplicity may reduce metabolic stability but improve synthetic accessibility .

- However, higher molecular weight may reduce bioavailability compared to the target compound (MW = 343.4) .

Sulfonamide Linker and Electronic Effects

- Target Compound : The propane-1-sulfonamide linker provides moderate flexibility, balancing conformational adaptability and stability.

- N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide () : Uses a butan-2-yl chain with azide groups, introducing high reactivity and polarity. This may limit stability in biological systems compared to the target compound’s ether and methoxy substituents .

Methoxy Substitutions and Solubility

- 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (): Replaces the benzyl group with an amino (-NH₂) substituent, increasing hydrogen-bonding capacity and aqueous solubility. This highlights how functional group variation tailors physicochemical properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-methoxybenzyl)propane-1-sulfonamide, and how are reaction conditions optimized to improve yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the coupling of the dihydrobenzofuran core to the sulfonamide moiety. Key steps include:

- Nucleophilic substitution : Reacting 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol with propane sulfonamide derivatives under alkaline conditions.

- Amidation : Introducing the 4-methoxybenzyl group via reductive amination or coupling reagents like EDC/HOBt.

- Optimization : Reaction temperatures (60–80°C), inert atmospheres (N₂/Ar), and solvent choices (e.g., DMF or THF) are critical to suppress side reactions. Purification via column chromatography or recrystallization ensures >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of substitution and absence of byproducts (e.g., verifying methoxybenzyl integration at δ 3.8 ppm).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity.

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 434.2).

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .

Q. What preliminary biological screening assays are recommended to assess its therapeutic potential?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay).

- Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.

- Cytotoxicity : MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HepG2, MCF-7) .

Advanced Research Questions

Q. How can computational chemistry and reaction path search methods accelerate the discovery of novel derivatives with enhanced bioactivity?

- Methodological Answer :

- Quantum Mechanical Calculations : Density Functional Theory (DFT) predicts regioselectivity in substitution reactions (e.g., Fukui indices for nucleophilic sites).

- Molecular Dynamics (MD) : Simulate binding interactions with biological targets (e.g., docking into kinase active sites).

- Machine Learning : Train models on existing SAR data to prioritize derivatives with optimal logP, polar surface area, and ADMET properties .

Q. What strategies are employed to resolve contradictions in biological activity data across different experimental models (e.g., in vitro vs. in vivo)?

- Methodological Answer :

- Dose-Response Curves : Compare IC₅₀ values across assays to identify model-specific biases.

- Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess if rapid metabolism in vivo reduces efficacy.

- Proteomic Profiling : Identify off-target interactions via affinity chromatography or thermal shift assays .

Q. What advanced analytical techniques are used to study degradation pathways and metabolite identification under physiological conditions?

- Methodological Answer :

- LC-HRMS/MS : Coupled with collision-induced dissociation (CID) to fragment and identify degradation products.

- Stability Studies : Incubate the compound in simulated gastric fluid (pH 1.2) or plasma (pH 7.4) at 37°C.

- Isotopic Labeling : Track metabolic pathways using ¹⁴C-labeled analogs in rodent models .

Q. How is structure-activity relationship (SAR) analysis conducted to optimize the sulfonamide moiety for target specificity?

- Methodological Answer :

- Analog Synthesis : Replace the methoxybenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) substituents.

- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using multivariate regression.

- Crystallography : Co-crystallize derivatives with target proteins (e.g., carbonic anhydrase) to map binding interactions .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.